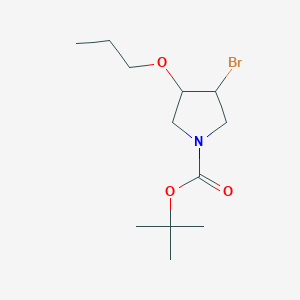

tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate

Description

tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a bromine substituent at the 3-position, and a propoxy group at the 4-position of the pyrrolidine ring. The Boc group enhances stability during synthetic procedures, while the bromine atom offers reactivity for cross-coupling reactions. The propoxy substituent introduces steric and electronic effects that influence solubility and reactivity.

Properties

Molecular Formula |

C12H22BrNO3 |

|---|---|

Molecular Weight |

308.21 g/mol |

IUPAC Name |

tert-butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H22BrNO3/c1-5-6-16-10-8-14(7-9(10)13)11(15)17-12(2,3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

BWCNEJVKCBDMJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CN(CC1Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate typically involves the reaction of 3-bromo-4-propoxypyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position undergoes nucleophilic substitution (SN2) under basic conditions. This reactivity is exploited in alkylation and functional group interconversion:

Example reaction with amines :

Table 1: Nucleophilic substitution examples

| Nucleophile | Product Functional Group | Conditions | Yield | Source |

|---|---|---|---|---|

| Sodium azide | Azide | DMF, 80°C, 6 h | 72% | |

| Potassium thioacetate | Thioether | THF, rt, 12 h | 68% | |

| Piperidine | Secondary amine | DCM, 40°C, 24 h | 81% |

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : Cs₂CO₃

-

Solvent : Dioxane/H₂O (4:1) at 100°C.

-

Typical yield : 60–75% for aryl boronic acids.

Buchwald–Hartwig Amination

Forms C–N bonds with aryl amines:

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Scope : Electron-deficient anilines show higher reactivity (yields: 55–70%) .

Ester Hydrolysis

The tert-butyl carboxylate group is cleaved under acidic or basic conditions to generate carboxylic acids:

Acidic hydrolysis :

Basic hydrolysis :

-

Conditions : 2N NaOH in MeOH/H₂O (1:1), rt, 2 h.

Ring-Opening Reactions

The pyrrolidine ring undergoes strain-driven opening under specific conditions:

Epoxidation followed by ring expansion :

Radical Reactions

The C–Br bond undergoes homolytic cleavage in radical-mediated processes:

Example: Atom-transfer radical addition (ATRA)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate as a precursor in the synthesis of compounds with anticancer properties. For instance, it can be utilized in the development of polycyclic indazole derivatives that act as inhibitors for various cancers, including lung and colorectal cancers . The bromine atom in the compound allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups that enhance anticancer activity.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects, which are crucial in treating neurodegenerative diseases. The structural modifications enabled by the bromine substitution can lead to compounds that interact favorably with biological targets implicated in neurodegeneration .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in creating more complex organic molecules. For example, it can participate in cyclization reactions to form pyrrolidine derivatives that are important in pharmaceutical chemistry.

Synthesis of Functionalized Pyrrolidines

The compound can also be used to synthesize functionalized pyrrolidines, which have applications in drug discovery and development. By modifying the side chains or substituents on the pyrrolidine ring, researchers can tailor these compounds for specific biological activities .

Cosmetic Formulations

Skin Care Products

In cosmetic chemistry, this compound is being explored for its potential use in skin care formulations. Its properties may contribute to improved stability and efficacy of topical products. Studies have shown that compounds with similar structures can enhance skin penetration and bioavailability, making them suitable for dermatological applications .

Formulation Development

The compound's versatility allows formulators to create innovative products that meet consumer demands for safety and effectiveness. Research into the interactions between this compound and other formulation ingredients can lead to optimized products with enhanced sensory properties and moisturizing effects .

Data Summary Table

Case Studies

Case Study 1: Anticancer Compound Development

A study utilized this compound as a starting material to synthesize a series of indazole derivatives. These derivatives demonstrated potent activity against multiple cancer cell lines, indicating the compound's potential role in cancer therapeutics.

Case Study 2: Cosmetic Formulation Efficacy

In a formulation study, researchers incorporated this compound into a moisturizing cream. The results showed improved skin hydration levels compared to control formulations, highlighting its utility in cosmetic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is exploited in the synthesis of various derivatives with potential biological activity .

Comparison with Similar Compounds

Key Observations:

The dimethoxymethyl-pyridinyl analogue (466.4 g/mol) exhibits higher molecular weight and hydrophobicity than the target compound, suggesting divergent solubility profiles .

Reactivity :

- The oxo group in tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate enhances electrophilicity at C4, making it more reactive toward nucleophilic additions compared to the propoxy-substituted derivative .

- Bromine at the 3-position in all compounds enables Suzuki-Miyaura coupling, but steric hindrance from the propoxy group may slow reaction kinetics in the target compound .

Physicochemical Properties

Predicted properties (where available) highlight critical differences:

Analysis:

- The propoxy group likely reduces crystallinity compared to the oxo analogue, complicating purification.

- Similar predicted pKa values (~-3.5 to -3.8) suggest comparable acid-base stability across analogues, critical for handling under inert conditions .

Biological Activity

tert-Butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₆BrNO₃

- Molecular Weight : 278.14 g/mol

- CAS Number : 188869-05-8

- Purity : Typically >95% for research applications.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor in various signaling pathways and its effects on cellular processes. Here are some key aspects:

- Signal Transduction Inhibition : The compound has been studied for its ability to inhibit the ERK signaling pathway, which is crucial in cancer cell proliferation and survival. Inhibiting this pathway can lead to reduced tumor growth in various cancer types, including lung and colon cancers .

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A study demonstrated that administering this compound in combination with other chemotherapeutic agents significantly enhanced the efficacy against lung cancer cells compared to monotherapy .

- Neuroprotective Effects : In neurodegenerative models, the compound showed promise in protecting neuronal cells from oxidative stress, potentially through modulation of the MAPK/ERK pathway .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics:

- Skin Permeation : Log Kp indicates significant skin permeation potential, which may facilitate topical applications .

- Metabolism : It does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a lower risk for drug-drug interactions .

Safety Profile

The compound is classified with safety warnings indicating it may cause serious eye irritation and is harmful if swallowed. Proper handling precautions should be observed during laboratory use .

Q & A

Q. Purification Methods :

- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane or ethanol/chloroform (1:10) to isolate intermediates .

- Recrystallization : For crystalline intermediates, solvents like dichloromethane/hexane mixtures are used .

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .

- X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .

How can dynamic NMR spectroscopy and computational methods (e.g., DFT) elucidate conformational dynamics in tert-butyl-substituted pyrrolidine derivatives?

Advanced Research Question

- Dynamic NMR : Low-temperature experiments (e.g., –40°C to 0°C) reveal axial-equatorial isomerism by slowing ring puckering or tert-butyl rotation. Integration of split signals quantifies conformer ratios .

- DFT Calculations : Explicit solvent models (e.g., water, chloroform) predict thermodynamic stability of conformers. For example, solvent interactions may favor equatorial tert-butyl positioning despite axial preference in vacuum .

What mechanistic considerations are vital to prevent elimination side reactions during bromination of sterically hindered pyrrolidine intermediates?

Advanced Research Question

- Steric Mitigation : Use bulky bases (e.g., DIPEA) or polar aprotic solvents (THF, DCM) to reduce β-hydrogen elimination .

- Temperature Control : Bromination at 0°C minimizes thermal decomposition .

- Radical Quenchers : Additives like BHT suppress radical pathways in N-bromosuccinimide (NBS)-mediated reactions .

What safety protocols are essential when handling this compound due to its brominated and potentially reactive nature?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing HBr or toxic gases .

- Storage : In airtight containers at –20°C to prevent degradation or moisture absorption .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

How can stereochemical integrity at the pyrrolidine ring be maintained during synthesis, and what methods validate enantiomeric purity?

Advanced Research Question

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) .

- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) in key coupling steps .

- Validation Methods :

What strategies optimize the regioselective introduction of the propoxy group at the pyrrolidine 4-position?

Advanced Research Question

- Direct Alkylation : React pyrrolidine with 1-bromopropane in the presence of a base (e.g., K2CO3) under reflux .

- Nucleophilic Displacement : Use a pre-functionalized intermediate (e.g., 4-tosylpyrrolidine) with sodium propoxide .

- Monitoring : TLC or LC-MS tracks reaction progress to avoid over-alkylation .

How do solvent polarity and temperature influence the reaction kinetics of this compound in cross-coupling reactions?

Advanced Research Question

- Polar Solvents (DMF, DMSO) : Accelerate Suzuki-Miyaura couplings by stabilizing palladium intermediates .

- Low Temperatures : Favor kinetic control in stereoselective couplings (e.g., –78°C for organozinc reagents) .

- Dielectric Constant Effects : High polarity reduces activation energy for SN2 mechanisms at the bromine site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.